molecular formula C16H36N4O4 B14154229 2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol CAS No. 7240-87-1

2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol

Cat. No.: B14154229
CAS No.: 7240-87-1
M. Wt: 348.48 g/mol
InChI Key: YPHIRJIQSXLKOH-UHFFFAOYSA-N
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Description

2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol is a complex organic compound with the molecular formula C16H36N4O4 It is known for its unique structure, which includes a tetrazacyclododecane ring substituted with hydroxyethyl groups

Preparation Methods

The synthesis of 2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol typically involves the reaction of 1,4,7,10-tetraazacyclododecane with ethylene oxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:

    Starting Materials: 1,4,7,10-Tetraazacyclododecane and ethylene oxide.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 50-100°C.

    Procedure: The 1,4,7,10-tetraazacyclododecane is dissolved in a suitable solvent, and ethylene oxide is slowly added to the solution. The reaction mixture is stirred for several hours until the reaction is complete.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyethyl groups can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.

Scientific Research Applications

2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions

    Biology: The compound is studied for its potential as a chelating agent in biological systems. It can bind to metal ions and facilitate their transport and utilization in biological processes.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent. Its ability to form stable complexes with metal ions makes it a candidate for targeted drug delivery systems.

    Industry: It is used in the synthesis of advanced materials and polymers with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol involves its ability to form stable complexes with metal ions. The hydroxyethyl groups and the nitrogen atoms in the tetrazacyclododecane ring act as coordination sites for metal ions. This coordination can alter the chemical and physical properties of the metal ions, making them more reactive or stable, depending on the application.

Comparison with Similar Compounds

2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol can be compared with other similar compounds, such as:

    1,4,7,10-Tetraazacyclododecane: The parent compound without hydroxyethyl substitutions. It has similar coordination properties but lacks the additional functional groups that enhance its reactivity.

    Tris(2-hydroxyethyl)amine: A simpler compound with three hydroxyethyl groups attached to a central nitrogen atom. It is used as a buffer and a ligand in coordination chemistry.

    Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with multiple coordination sites. It is widely used in various applications, including medicine and industry, but has a different structure and coordination chemistry compared to this compound.

Properties

CAS No.

7240-87-1

Molecular Formula

C16H36N4O4

Molecular Weight

348.48 g/mol

IUPAC Name

2-[4,7,10-tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol

InChI

InChI=1S/C16H36N4O4/c21-13-9-17-1-2-18(10-14-22)5-6-20(12-16-24)8-7-19(4-3-17)11-15-23/h21-24H,1-16H2

InChI Key

YPHIRJIQSXLKOH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(CCN(CCN1CCO)CCO)CCO)CCO

Origin of Product

United States

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